5-Bromo-2-chloro-4-fluoroaniline
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Overview
Description
5-Bromo-2-chloro-4-fluoroaniline is an organic compound with the molecular formula C6H4BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms.
Mechanism of Action
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically act through nucleophilic substitution reactions . The presence of halogens (bromine, chlorine, and fluorine) on the aromatic ring may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Anilines are generally involved in various metabolic pathways, undergoing reactions such as hydroxylation .
Pharmacokinetics
It’s known that anilines are efficiently metabolized, primarily by hydroxylation, with subsequent sulfate or glucuronide formation . Most of the dose is typically excreted in the urine within 24 hours .
Result of Action
It’s known that some anilines can exert toxic effects through hydroxylation and subsequent p-benzoquinonimine formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluoroaniline can be achieved through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting with 2-chloro-4-fluoroaniline, bromination can be carried out using bromine in the presence of a suitable catalyst under controlled conditions . Another method involves the use of Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the bromine atom into the aromatic ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in ensuring the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-chloro-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoroaniline
- 2-Chloro-4-fluoroaniline
- 5-Bromo-4-chloro-2-fluoroaniline
Uniqueness
5-Bromo-2-chloro-4-fluoroaniline is unique due to the specific combination of halogen atoms on the benzene ring, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDUFGUFFLQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743180 |
Source
|
Record name | 5-Bromo-2-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305795-89-5 |
Source
|
Record name | 5-Bromo-2-chloro-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305795-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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